molecular formula C11H12ClNO5S B2406013 5-(((4-Chlorophenyl)sulfonyl)amino)-5-oxopentanoic acid CAS No. 477885-98-6

5-(((4-Chlorophenyl)sulfonyl)amino)-5-oxopentanoic acid

Cat. No.: B2406013
CAS No.: 477885-98-6
M. Wt: 305.73
InChI Key: YTKHYMAFWSDCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(((4-Chlorophenyl)sulfonyl)amino)-5-oxopentanoic acid is an organic compound characterized by the presence of a chlorophenyl group, a sulfonyl group, and a pentanoic acid moiety

Mechanism of Action

Target of Action

The primary target of this compound is Methionine aminopeptidase 2 . This enzyme plays a crucial role in the removal of the initiator methionine from nascent proteins, which is a vital process in protein synthesis and regulation.

Biochemical Pathways

The compound’s interaction with Methionine aminopeptidase 2 affects the protein synthesis pathway. By inhibiting this enzyme, the compound disrupts the removal of the initiator methionine from nascent proteins, which can affect the function and regulation of these proteins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-Chlorophenyl)sulfonyl)amino)-5-oxopentanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-chlorobenzenesulfonyl chloride.

    Amidation: The 4-chlorobenzenesulfonyl chloride undergoes amidation with an appropriate amine to form the sulfonamide intermediate.

    Oxidation: The sulfonamide intermediate is then subjected to oxidation to introduce the oxo group.

    Chain Extension: Finally, the compound undergoes a chain extension reaction to introduce the pentanoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(((4-Chlorophenyl)sulfonyl)amino)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group.

    Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-(((4-Chlorophenyl)sulfonyl)amino)-5-oxopentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Chlorophenyl)sulfonyl)amino)benzoic acid
  • 5-(((4-Chlorophenyl)sulfonyl)amino)-2-oxopentanoic acid
  • 4-(((4-Chlorophenyl)sulfonyl)amino)phenylacetic acid

Uniqueness

5-(((4-Chlorophenyl)sulfonyl)amino)-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[(4-chlorophenyl)sulfonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO5S/c12-8-4-6-9(7-5-8)19(17,18)13-10(14)2-1-3-11(15)16/h4-7H,1-3H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKHYMAFWSDCCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC(=O)CCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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